molecular formula C21H30ClNO3S B591747 25T4-NBOMe (hydrochloride) CAS No. 1566571-73-0

25T4-NBOMe (hydrochloride)

Cat. No. B591747
CAS RN: 1566571-73-0
M. Wt: 411.985
InChI Key: JJPMHWMYUDTAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25T4-NBOMe (hydrochloride) is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine . The physiological and toxicological effects of this designer drug have not been investigated, although there is a case report of 2C-T-4 causing acute psychosis .


Molecular Structure Analysis

The molecular formula of 25T4-NBOMe (hydrochloride) is C21H29NO3S • HCl . The InChI code is InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H .


Physical And Chemical Properties Analysis

25T4-NBOMe (hydrochloride) is a crystalline solid . It has a molecular weight of 412.0 . It is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

Molecular Toxicology

25T4-NBOMe: , as part of the NBOMe class, has been studied for its off-target activity at the µ opioid receptor (MOR). Research has shown that while these substances typically activate the serotonin 5-HT2A receptor, some NBOMe compounds can also activate MOR . This dual activation potential is significant in understanding the toxicological profile of these compounds, as it may contribute to unexpected opioid-like effects at high concentrations.

Forensic Chemistry & Toxicology

In forensic toxicology, 25T4-NBOMe is used as an analytical reference standard to identify the presence of this compound in biological specimens . Its identification is crucial due to its potent hallucinogenic effects and potential for abuse. The compound’s structure allows for high affinity and activity at the serotonin receptor 5-HT2A, which is a common target for psychoactive substances.

Serotonin Receptor Research

The compound’s strong agonistic properties at the serotonin 5-HT2A and 5-HT2C receptors make it a valuable tool in studying these receptors’ roles in various physiological and pathological processes . Its selectivity and potency provide insights into the receptor’s function and its involvement in mood, perception, and cognition.

Psychopharmacology

25T4-NBOMe: serves as a model substance to study the pharmacological effects of new psychoactive substances (NPS). It helps in elucidating the molecular mechanisms underlying the psychedelic experiences induced by these compounds, which is essential for developing therapeutic agents and understanding their potential risks .

Drug Design and Development

The structure-activity relationship (SAR) of 25T4-NBOMe provides a basis for designing new compounds with desired pharmacological profiles. By modifying the NBOMe structure, researchers can create more efficacious and potent MOR agonists, potentially leading to the development of drugs with dual MOR/5-HT2A activation potential .

Neuropharmacology

As a potent agonist of serotonin receptors, 25T4-NBOMe is used to investigate the neuropharmacological effects of serotonin receptor activation. This research can lead to a better understanding of the neurological pathways involved in psychedelic experiences and their implications for treating mental health disorders .

Safety and Hazards

The physiological and toxicological effects of this designer drug have not been investigated . Therefore, it should be handled with caution. It is intended for forensic and research applications and is not for human or veterinary use .

properties

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPMHWMYUDTAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342533
Record name 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25T4-NBOMe (hydrochloride)

CAS RN

1566571-73-0
Record name 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25T4-NBOMe (hydrochloride)
Reactant of Route 2
Reactant of Route 2
25T4-NBOMe (hydrochloride)
Reactant of Route 3
Reactant of Route 3
25T4-NBOMe (hydrochloride)
Reactant of Route 4
Reactant of Route 4
25T4-NBOMe (hydrochloride)
Reactant of Route 5
Reactant of Route 5
25T4-NBOMe (hydrochloride)
Reactant of Route 6
25T4-NBOMe (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.